molecular formula C14H12ClNO3 B6406910 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid CAS No. 1261930-62-4

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid

Cat. No.: B6406910
CAS No.: 1261930-62-4
M. Wt: 277.70 g/mol
InChI Key: DHZSSXRRRWRHHN-UHFFFAOYSA-N
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Description

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with amino, chloro, and methoxy groups

Properties

IUPAC Name

3-amino-5-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSSXRRRWRHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691099
Record name 5-Amino-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-62-4
Record name 5-Amino-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-Aminobenzoic acid.

    Chlorination: The amino group is protected, and the benzoic acid is chlorinated using reagents such as N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF).

    Methoxylation: The chlorinated intermediate is then subjected to methoxylation using methoxy reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substituted Benzoic Acids: Products with various functional groups replacing the chloro group.

    Biaryl Compounds: Products formed through coupling reactions.

Scientific Research Applications

3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-chloro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 3-Amino-5-chloro-2-methoxybenzoic acid
  • 4-Amino-3-chloro-5-methoxybenzoic acid

Comparison:

  • Structural Differences: The position and type of substituents on the benzoic acid core vary among these compounds.
  • Reactivity: The presence and position of the chloro and methoxy groups influence the reactivity and types of reactions these compounds can undergo.
  • Applications: While all these compounds may be used in organic synthesis, their specific applications can differ based on their unique properties.

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